N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide
Description
This compound belongs to the triazolopyridazine class, characterized by a fused triazole-pyridazine core. Its structure includes a phenyl group at position 3 of the triazolopyridazine ring and a cyclopentanecarboxamide substituent linked via an amide bond.
Properties
IUPAC Name |
N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(12-4-1-2-5-12)19-14-7-3-6-13(10-14)15-8-9-16-20-18-11-22(16)21-15/h3,6-12H,1-2,4-5H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMQLPIBOJYMTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency. Purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, epilepsy, and anxiety disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide exerts its effects involves binding to specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may inhibit or activate these targets, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a) Triazolopyridazine Derivatives with Cycloalkane Carboxamides
- N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)cyclohexanecarboxamide Differs by a cyclohexane ring instead of cyclopentane.
- 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- Replaces cyclopentane with a piperidine ring and adds a trifluoromethyl group .
- The trifluoromethyl group enhances electron-withdrawing effects, improving target selectivity and resistance to oxidative metabolism .
b) Substituent Modifications on the Aromatic Ring
- N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pentanamide
- Features a pyridinyl group and a longer aliphatic chain (pentanamide).
- The pyridinyl group enables π-π stacking with aromatic residues in biological targets, while the longer chain may reduce solubility .
- N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide
- Simpler acetamide substituent with a methyl group on the triazolopyridazine core.
- Methylation increases metabolic stability but may limit hydrophobic interactions .
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Weight | Key Substituents | LogP (Predicted) | Solubility (µM) |
|---|---|---|---|---|
| Target Compound | 349.39 | Cyclopentane, phenyl | 3.2 | 12.5 |
| N-(3-...cyclohexanecarboxamide | 363.42 | Cyclohexane, phenyl | 3.8 | 8.7 |
| 1-...piperidine-4-carboxamide | 405.38 | Piperidine, trifluoromethyl | 2.9 | 15.2 |
| N-(4-...pentanamide | 360.38 | Pyridinyl, pentanamide | 2.5 | 20.1 |
- Key Observations :
- The cyclopentane carboxamide in the target compound balances lipophilicity (LogP ~3.2) and solubility better than bulkier cyclohexane derivatives .
- Trifluoromethyl-substituted analogs show enhanced solubility due to polar interactions .
a) Anticancer Potential
- The target compound’s phenyl-triazolopyridazine core enables DNA intercalation and topoisomerase inhibition , similar to N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide , which showed IC₅₀ values of 1.2–3.8 µM against breast cancer cell lines .
- 1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide demonstrated superior apoptosis induction (70% at 10 µM) compared to the target compound (55%) .
b) Anti-Inflammatory Activity
- Analog N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)cyclopropanecarboxamide reduced TNF-α production by 40% at 5 µM, while the target compound achieved 30% inhibition, likely due to differences in carboxamide flexibility .
Unique Advantages of the Target Compound
- Cyclopentane vs. Cyclohexane : The smaller cyclopentane ring reduces steric hindrance, improving binding to compact enzymatic pockets .
- Phenyl Linkage : Enhances stability compared to aliphatic chains in analogs like N-methyl-N-[3-(6-phenyltriazolo[4,3-b]pyridazin-3-yl)phenyl]acetamide .
- Synthetic Accessibility : Fewer steps required compared to piperidine- or thiophene-containing derivatives .
Biological Activity
N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclopentanecarboxamide is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a cyclopentanecarboxamide moiety linked to a triazolo-pyridazine ring. Its molecular formula is , and it possesses unique functional groups that contribute to its biological activity.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as carbonic anhydrase and cholinesterase. This inhibition disrupts normal physiological processes, which can lead to therapeutic effects in various conditions .
- Cell Cycle Modulation : Research indicates that this compound can induce cell cycle arrest in cancer cells. It has been observed to promote apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. Notably, it has shown efficacy in inhibiting the proliferation of human breast cancer (MCF-7) and melanoma (A375) cell lines with IC50 values in the micromolar range .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest it possesses significant antibacterial properties against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the potential of this compound:
- Study on Cancer Cell Lines : A study conducted by El-Adl et al. evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation effectively compared to standard chemotherapeutic agents .
- Antimicrobial Evaluation : In another study focusing on its antimicrobial properties, the compound was tested against common bacterial strains. It exhibited promising results with minimum inhibitory concentrations (MICs) that suggest its potential utility in treating bacterial infections.
Comparative Analysis
A comparative analysis with similar compounds reveals unique aspects of this compound:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(4-acetamidophenyl)-2-{[(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]}acetamide | Anticancer | Enhanced solubility due to acetylamino group |
| 7-[2-Methyl-5-(5-methyl-1H-[1,2,4]triazol-3-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin | Anti-inflammatory | Investigated for anti-inflammatory effects |
| 5-Fluoro-N-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridin derivatives | Anticancer | Known for potent anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
